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Compound of Interest

Compound Name: (Z)-2-Chloro-2-butene

Cat. No.: B1588157 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-chloro-2-
butene, tailored for researchers, scientists, and professionals in drug development. The

document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data in a structured format, accompanied by detailed experimental protocols and a visual

representation of the analytical workflow.

Data Presentation
The following tables summarize the key spectroscopic data obtained for (Z)-2-chloro-2-
butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.65 q 6.8 =CH-

2.11 s - -C(Cl)CH₃

1.69 d 6.8 =CHCH₃

¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

126.3 -C(Cl)-

121.5 =CH-

23.9 -C(Cl)CH₃

14.1 =CHCH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

2980 - 2850 C-H stretch (alkane)

1660 C=C stretch

1440 C-H bend (alkane)

1380 C-H bend (alkane)

~800 =C-H bend (alkene)

~690 C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum was obtained using electron ionization (EI).

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

90/92 Moderate [M]⁺ (Molecular ion)

55 High [C₄H₇]⁺

39 Moderate [C₃H₃]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (Z)-2-chloro-2-butene was prepared by dissolving approximately 10-20 mg of the

compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5

mm NMR tube. The solution was filtered to remove any particulate matter. ¹H and ¹³C NMR

spectra were acquired on a standard NMR spectrometer operating at a field strength of, for

example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans were acquired to

obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due

to the low natural abundance of the ¹³C isotope, and proton decoupling was employed to

simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small drop of neat (Z)-2-chloro-2-butene liquid was placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated

Total Reflectance (ATR) accessory could be used, where a drop of the liquid is placed directly

onto the ATR crystal. A background spectrum of the clean, empty salt plates or ATR crystal was

recorded and automatically subtracted from the sample spectrum. The spectrum was recorded

over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer equipped with an electron ionization

(EI) source. A small amount of the volatile liquid sample was introduced into the instrument,

often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the

sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation. The resulting positively charged ions were then

accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-

charge ratio (m/z). The detector recorded the abundance of each ion, generating the mass

spectrum.
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Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like (Z)-2-chloro-2-butene.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of (Z)-2-chloro-2-butene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588157#spectroscopic-data-for-z-2-chloro-2-
butene-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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